Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a complex organic compound with the molecular formula C14H25N3O3. This compound is known for its unique structure, which includes an azetidine ring and a pyrrolidinone moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include bases, acids, and solvents like dichloromethane, ethanol, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: This compound has a similar azetidine ring but lacks the pyrrolidinone moiety, making it less complex.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is a precursor in the synthesis of the target compound and lacks the methylamino group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and applications in pharmaceutical development.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an azetidine ring and a pyrrolidinone moiety. Its molecular formula is C14H25N2O2, and it has demonstrated significant versatility in chemical properties that are valuable in research and industrial applications .
Biological Activity
Mechanism of Action:
Research indicates that this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator of certain enzymatic processes. Its structural complexity allows for engagement in protein-ligand interactions, which is essential for understanding its biological implications .
Enzyme Inhibition:
The compound has been studied for its role in modulating biochemical pathways, particularly in the context of enzyme inhibition. It has shown promise in biochemical research related to enzyme inhibition and receptor binding, aiding in the understanding of various biochemical pathways .
Pharmaceutical Applications:
this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its application extends to organic synthesis where it acts as a versatile building block for constructing complex molecules .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neurological Disorders: A study focused on the synthesis of derivatives of this compound aimed at developing treatments for neurological disorders. The findings suggested that modifications to the structure could enhance its efficacy as a therapeutic agent .
- Cancer Research: Investigations into the compound's ability to inhibit certain kinases have shown potential anti-tumor effects. The compound was evaluated in cellular assays, demonstrating significant inhibition of cancer cell proliferation through targeted enzymatic pathways .
- Synthetic Pathways: The synthesis typically involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with methylamine under controlled conditions, often using bases like triethylamine and solvents such as dichloromethane. This method has been optimized for yield and purity, showcasing its utility in pharmaceutical development .
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H25N2O2 |
Boiling Point | Not specified |
Melting Point | Not specified |
Key Applications | Pharmaceutical development, organic synthesis, biochemical research |
Properties
Molecular Formula |
C13H23N3O3 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)15-7-9(8-15)16-6-5-10(14-4)11(16)17/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
HPJNPBJVZPQLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.